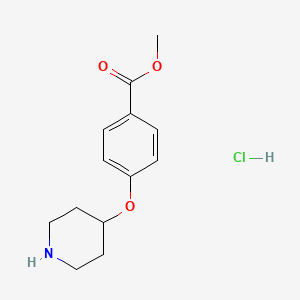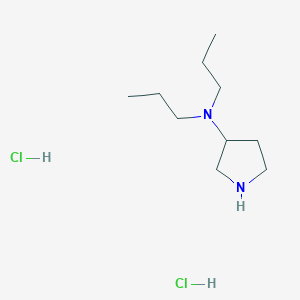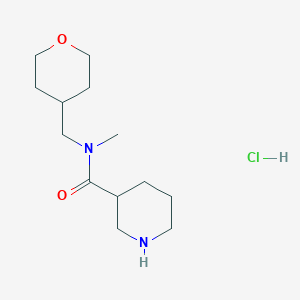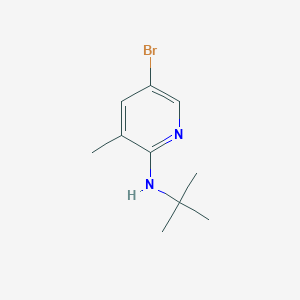
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine
Vue d'ensemble
Description
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine (NBMTBA) is an organic compound that is used in a variety of scientific applications. It is a colorless solid that is soluble in organic solvents, such as ether and benzene. NBMTBA is an important intermediate in the synthesis of various amines, and it has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
- Amines serve as building blocks in the synthesis of complex molecules . They can be used to create a wide range of organic compounds, including polymers, catalysts, sensors, and nanomaterials .
- The methods of application or experimental procedures often involve various types of chemical reactions, such as substitution, addition, or elimination reactions .
- The outcomes of these reactions can be diverse, depending on the specific reactants and conditions used .
- Amines are often used as functional groups in drug molecules . They can influence the biological activity of the drug, affecting its potency, selectivity, or pharmacokinetic properties .
- The methods of application often involve the design and synthesis of new drug molecules, followed by biological testing .
- The outcomes can include the discovery of new drugs or the improvement of existing ones .
- Amines can be used to tailor the properties of materials to meet specific application requirements . This can include modifying the electrical, optical, or mechanical properties of the material .
- The methods of application often involve the synthesis of new materials, followed by characterization using techniques such as spectroscopy, microscopy, or mechanical testing .
- The outcomes can include the development of new materials with improved or novel properties .
- Amines are used in the production of rubber, dyes, pharmaceuticals, and synthetic resins and fibers .
- The methods of application often involve large-scale chemical reactions, followed by various processing steps .
- The outcomes can include the production of useful materials or products .
- Certain amines, such as dopamine and epinephrine, act as neurotransmitters in the brain .
- The methods of application often involve studying the effects of these amines on brain function, using techniques such as electrophysiology or neuroimaging .
- The outcomes can include a better understanding of brain function and the development of treatments for neurological disorders .
- Certain amines, known as alkaloids, are produced by plants and have various biological effects .
- The methods of application often involve studying the biosynthesis and function of these alkaloids, using techniques such as genetics or biochemistry .
- The outcomes can include a better understanding of plant biology and the development of new agricultural or medicinal applications .
Organic Synthesis
Medicinal Chemistry
Materials Science
Industrial Applications
Neuroscience
Plant Biology
- Amines can interact with atmospheric particles and contribute to air pollution . They can also be used in carbon capture and storage technologies to help mitigate climate change .
- The methods of application often involve environmental monitoring and modeling, as well as the development and testing of new technologies .
- The outcomes can include a better understanding of environmental processes and the development of solutions to environmental problems .
- Certain amines are used as additives in food products . They can enhance the flavor, color, or shelf-life of the food .
- The methods of application often involve the formulation and testing of new food products .
- The outcomes can include the development of new food products or improvements to existing ones .
- Amines are used in the synthesis of agricultural chemicals, such as pesticides and fertilizers .
- The methods of application often involve the design and synthesis of new chemicals, followed by field testing .
- The outcomes can include the development of more effective or environmentally friendly agricultural chemicals .
- Amines are used in the production of dyes, which are used to color textiles .
- The methods of application often involve the synthesis of new dyes, followed by testing on various types of textiles .
- The outcomes can include the development of new dyes with improved properties, such as brighter colors or better washfastness .
- Certain amines are used in the formulation of cosmetics, such as hair dyes and skin care products .
- The methods of application often involve the formulation and testing of new cosmetic products .
- The outcomes can include the development of new cosmetic products or improvements to existing ones .
- Amines are used in the production of certain types of fuels, such as biofuels .
- The methods of application often involve the design and synthesis of new fuel molecules, followed by performance testing .
- The outcomes can include the development of new fuels with improved properties, such as higher energy density or lower emissions .
Environmental Science
Food Industry
Agricultural Chemistry
Textile Industry
Cosmetics Industry
Fuel Industry
Propriétés
IUPAC Name |
5-bromo-N-tert-butyl-3-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-7-5-8(11)6-12-9(7)13-10(2,3)4/h5-6H,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUCVKYAEQJDGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



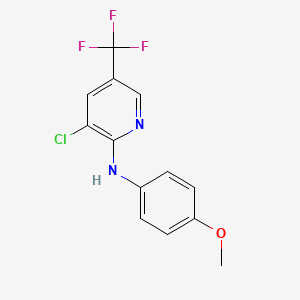
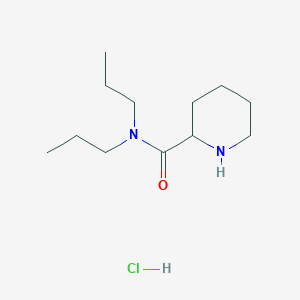
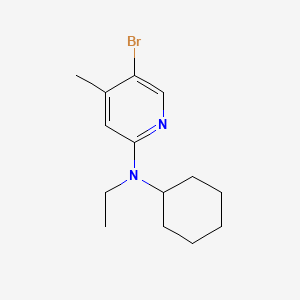
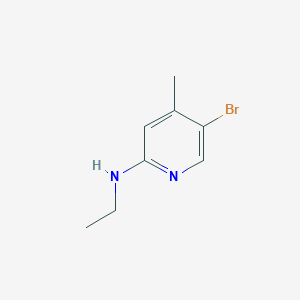
![N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride](/img/structure/B1424032.png)
![N-[4-(3-Azetidinyloxy)phenyl]acetamide](/img/structure/B1424034.png)
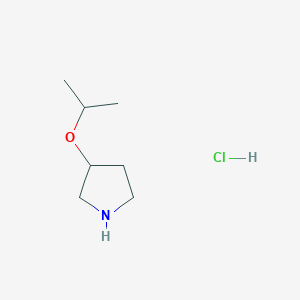
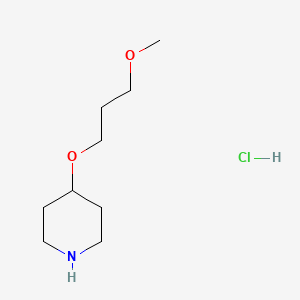
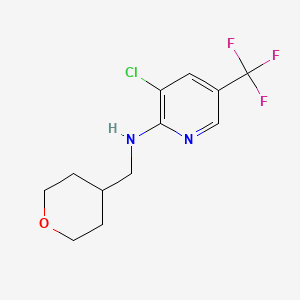
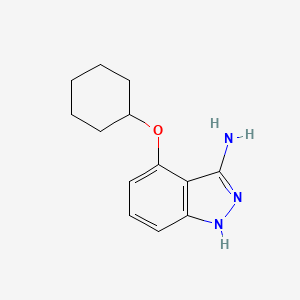
![4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424039.png)
